3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound belonging to the oxazole family. Oxazoles are five-membered aromatic rings containing nitrogen and oxygen atoms, and they are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This particular compound features an octyl side chain, which contributes to its unique properties and potential applications.
The synthesis and analysis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole have been documented in various scientific literature, including studies on the synthesis of oxazoles and their derivatives . These compounds are often derived from readily available starting materials through various synthetic methods.
3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole can be classified as:
The synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole can be achieved through several methods:
The choice of method depends on the desired substitution pattern and functional groups on the final product. For instance, using ionic liquids as solvents has been shown to enhance yields and simplify purification processes during synthesis .
The molecular formula for 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is . The structure features:
The molecular weight is approximately 209.33 g/mol. The compound's structural representation can be described using SMILES notation: CC(C)C1=NOC(=C1)CCCCCCCC.
3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole can participate in various chemical reactions typical for oxazoles:
The reactivity of this compound is influenced by both the substituents on the oxazole ring and the length of the alkyl chain, which can affect steric hindrance and electronic properties.
The mechanism of action for compounds like 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole typically involves:
Research indicates that similar oxazoles exhibit antimicrobial and anti-inflammatory properties, suggesting that 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole may also possess bioactive potential .
Relevant data such as spectral data (NMR, IR) would provide further insights into its physical characteristics but are not extensively available in current literature.
The potential applications of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: